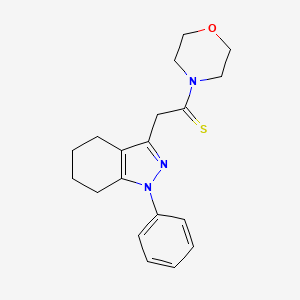
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- is a complex organic compound that combines the structural features of morpholine and indazole Morpholine is a heterocyclic amine with both amine and ether functional groups, while indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
The synthesis of Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of transition metal catalysts to improve yields and selectivity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like morpholine itself. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar compounds include other indazole derivatives and morpholine-containing molecules. For example:
Indazole derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole have shown significant biological activities.
Morpholine derivatives: Compounds like morpholinium chloride are used in various chemical applications.
What sets Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- apart is its unique combination of the indazole and morpholine moieties, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
21484-47-9 |
|---|---|
Fórmula molecular |
C19H23N3OS |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanethione |
InChI |
InChI=1S/C19H23N3OS/c24-19(21-10-12-23-13-11-21)14-17-16-8-4-5-9-18(16)22(20-17)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Clave InChI |
HTPZNULHOTXURU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC(=S)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
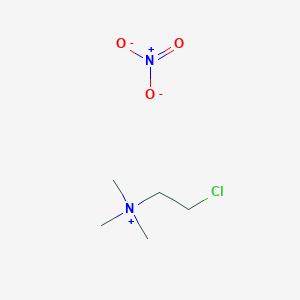
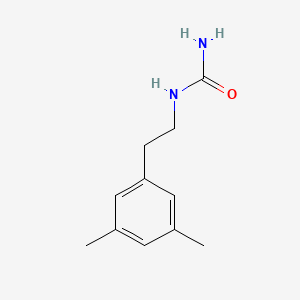
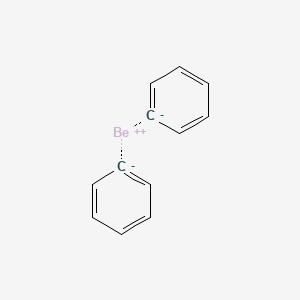
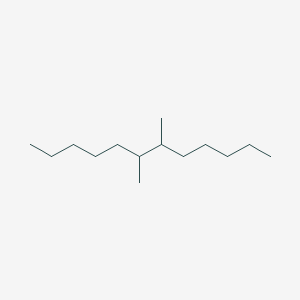

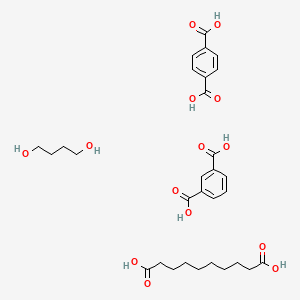
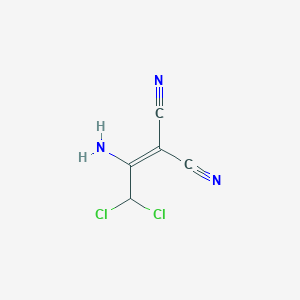
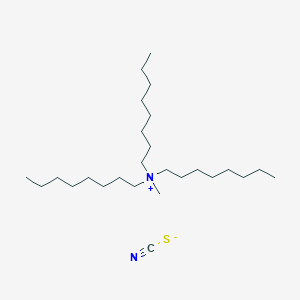

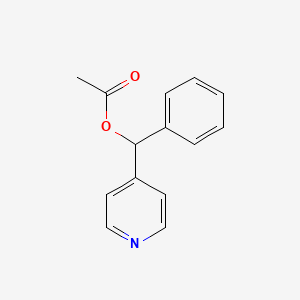
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
